1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyridine ring substituted with difluorophenyl and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the difluorophenyl-substituted pyridine. One common method involves the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by a palladium-catalyzed reaction with ammonium formate . The resulting intermediate is then reacted with 2,5-dione derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the pyrrolidine-2,5-dione moiety may participate in hydrogen bonding or other interactions. These combined effects can modulate biological pathways and lead to the compound’s observed activities .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: A simpler analog with similar electronic properties.
3,5-Difluoropyridine: Another related compound with different substitution patterns.
Pyrrolidine-2,5-dione derivatives: Compounds with similar core structures but varying substituents.
Uniqueness
1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is unique due to the combination of its difluorophenyl and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
918147-12-3 |
---|---|
Molecular Formula |
C17H14F2N2O3 |
Molecular Weight |
332.30 g/mol |
IUPAC Name |
1-[2-[6-(2,5-difluorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H14F2N2O3/c18-11-1-3-14(19)13(9-11)15-4-2-12(10-20-15)24-8-7-21-16(22)5-6-17(21)23/h1-4,9-10H,5-8H2 |
InChI Key |
ZXZVYJRJZLGJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.